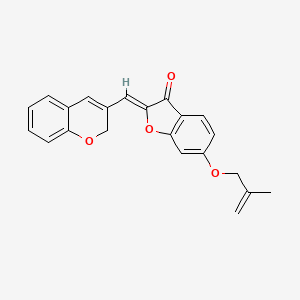

(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one, also known as CM-16, is a synthetic compound that belongs to the family of coumarin derivatives. Coumarins are a group of compounds that are found in many plants and have been used for medicinal purposes for centuries. CM-16 has gained attention in recent years due to its potential therapeutic properties and has been the subject of several scientific studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- PET Probe Development : A derivative was designed and synthesized for imaging the enzyme PIM1, indicating its potential in diagnostic applications (Gao et al., 2013).

- Hybrid Polyoxaheterocyclic Compounds : Research on the synthesis of new hybrid polyoxaheterocyclic compounds based on 2H-chromen-2-one series shows the chemical versatility and potential applications of these compounds in creating bioactive molecules (Kanevskaya et al., 2022).

- Oxidation Studies : Studies exploring the oxidation of 2H-chromenes highlight the chemical transformations these compounds can undergo, contributing to synthetic chemistry (Ahmad & Silva, 2012).

Biological and Pharmacological Applications

- Antimicrobial Activity : Some new coumarin derivatives exhibited significant inhibitory activity against bacterial strains, demonstrating the potential of these compounds in antimicrobial therapy (Al-Rifai et al., 2011).

- Cancer Cell Line Studies : Docking studies on chromeno[4,3-b]pyridine derivatives, including 2H-chromene analogues, have shown promise against breast cancer cell lines, indicating potential therapeutic applications (Abd El Ghani et al., 2022).

- Antioxidant Activity : A series of novel 10-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-methyl-1H,10H-pyrano[4,3-b]chromen-1-ones synthesized via a pseudo-three-component reaction showed antioxidant activity, highlighting the importance of 2H-chromenes in developing antioxidants (Saher et al., 2018).

Wirkmechanismus

Target of Action

The primary target of the compound (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one is the sphingolipid biosynthesis pathway in herbivores . This pathway plays a crucial role in the survival and development of herbivores .

Mode of Action

The compound (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one interacts with its targets by inhibiting the sphingolipid biosynthesis pathway in herbivores . This inhibition is achieved through the production of postingestive backbone hydroxylation products .

Biochemical Pathways

The affected biochemical pathway is the sphingolipid biosynthesis pathway. The compound (Z)-2-((2H-chromen-3-yl)methylene)-6-((2-methylallyl)oxy)benzofuran-3(2H)-one inhibits this pathway, leading to a disruption in the normal functioning of herbivores .

Result of Action

The molecular and cellular effects of the compound’s action result in severe autotoxicity symptoms in herbivores . This is due to the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives .

Eigenschaften

IUPAC Name |

(2Z)-2-(2H-chromen-3-ylmethylidene)-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O4/c1-14(2)12-24-17-7-8-18-20(11-17)26-21(22(18)23)10-15-9-16-5-3-4-6-19(16)25-13-15/h3-11H,1,12-13H2,2H3/b21-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYPYBJQLXQCLV-FBHDLOMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=CC=CC=C4OC3)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=CC=CC=C4OC3)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N,3-diphenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2636492.png)

![N-(2,6-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2636495.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-phenylethane-1-sulfonamide](/img/structure/B2636500.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-methoxyphenyl)urea](/img/structure/B2636503.png)

![7-[(E)-But-2-enyl]-3-tert-butyl-9-methyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2636506.png)

![2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzamide](/img/structure/B2636511.png)